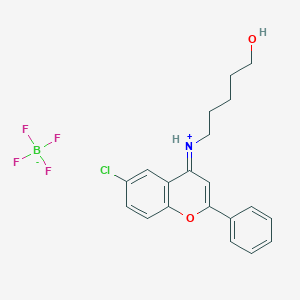
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate is a complex organic compound with a unique structure that combines a chromenylidene moiety with a hydroxypentylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate typically involves a multi-step process The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable chromone derivative
The hydroxypentylazanium group is then introduced through a nucleophilic substitution reaction, where a hydroxypentylamine reacts with the intermediate compound. The final step involves the formation of the tetrafluoroborate salt by reacting the azanium compound with tetrafluoroboric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenylidene moiety to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromenylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents and overall reactivity.
Uniqueness
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate is unique due to its combination of a chromenylidene core with a hydroxypentylazanium group, providing distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2.BF4/c21-16-9-10-19-17(13-16)18(22-11-5-2-6-12-23)14-20(24-19)15-7-3-1-4-8-15;2-1(3,4)5/h1,3-4,7-10,13-14,23H,2,5-6,11-12H2;/q;-1/p+1/b22-18+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPJGJUYDEUFM-MLWJBJAVSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]CCCCCO)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\CCCCCO)/C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
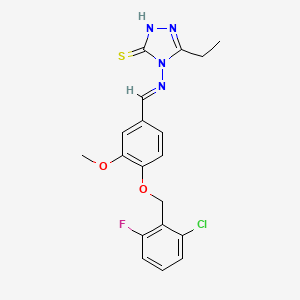
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7746754.png)
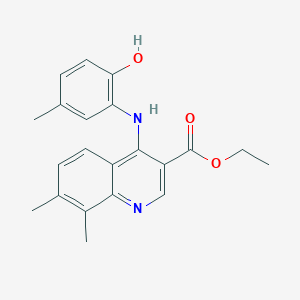
![8-[(Dimethylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7746767.png)
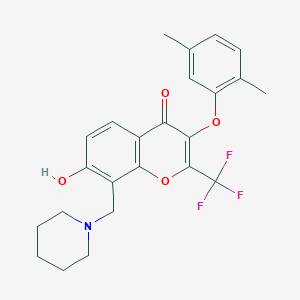
![3-(2,5-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7746777.png)

![2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid](/img/structure/B7746792.png)
![2-[4-[(4-methoxyphenyl)carbamoyl]phenoxy]propanoic Acid](/img/structure/B7746797.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide](/img/structure/B7746801.png)
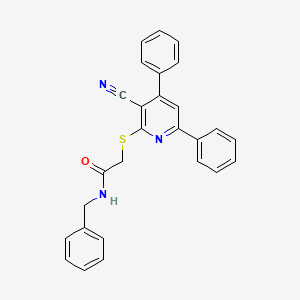
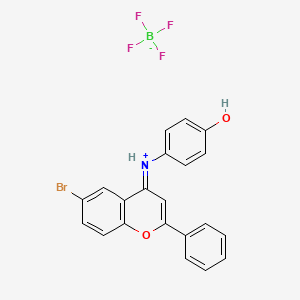
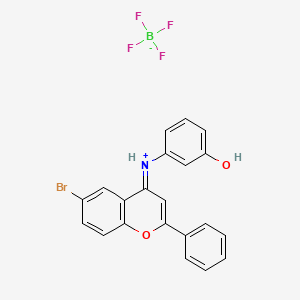
![(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate](/img/structure/B7746827.png)
